4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Alkylation: The benzoxazole core is then alkylated using appropriate alkyl halides to introduce the benzo[d]oxazol-2-ylmethyl group.
Amination: The alkylated product undergoes amination to introduce the amino group.
Etherification: The amino group is then reacted with ethylene oxide to form the ethoxy linkage.
Formylation: Finally, the compound is formylated using Vilsmeier-Haack reaction to introduce the benzaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzoic acid.
Reduction: Formation of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving oxidative stress and cellular signaling.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in cellular signaling and metabolic pathways.
Pathways Involved: It can modulate oxidative stress pathways, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzoic acid
- 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzyl alcohol
- 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzylamine
Uniqueness
4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde is unique due to its specific structural features, including the presence of both benzoxazole and benzaldehyde moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
122320-76-7 |
---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4-[2-(1,3-benzoxazol-2-ylmethylamino)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H16N2O3/c20-12-13-5-7-14(8-6-13)21-10-9-18-11-17-19-15-3-1-2-4-16(15)22-17/h1-8,12,18H,9-11H2 |
InChI Key |
OIDYXGCDXIIXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CNCCOC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.